Enantioselective Synthesis vs. Classical Resolution: Overall Yield Advantage in Pregabalin Production
The enantioselective route using the (S,S) chiral pyrrolidin-2-one intermediate avoids the inherent 50% yield ceiling of classical resolution. The patent explicitly states that the classical racemic approach, which synthesizes a racemate and resolves it with a chiral agent, leads to a maximum yield of 50% for the desired (S)-pregabalin, with the unwanted (R)-pregabalin discarded as waste [1]. The enantioselective process using the (S,S)-dioxolane-pyrrolidinone establishes chirality from the first step and retains it throughout, enabling yields exceeding this theoretical 50% limit [1].
| Evidence Dimension | Theoretical maximum yield of (S)-Pregabalin API in the overall synthetic route |
|---|---|
| Target Compound Data | >50% (chiral-pool approach, no resolution loss; exact overall yield is step-dependent but not capped by resolution) [1] |
| Comparator Or Baseline | Classical racemic resolution route: maximum 50% yield of (S)-Pregabalin [1] |
| Quantified Difference | At minimum a 0% vs. 50% baseline, representing a doubling of throughput potential; the patent attributes this to the chiral intermediate enabling retention of enantiomeric purity without a resolution step [1] |
| Conditions | Process-scale comparison of pregabalin manufacturing routes as described in US 2010/0197939 A1, paragraphs [0004]-[0007] [1] |
Why This Matters
For procurement, this means that sourcing the enantiopure intermediate is not a cost but a cost-avoidance strategy: it eliminates the 50% material waste and the operating expense of a chiral resolution step, directly reducing the cost of goods for (S)-Pregabalin manufacturing.
- [1] Laboratorios del Dr. Esteve, S.A. (2010). PROCESS FOR THE ENANTIOSELECTIVE PREPARATION OF PREGABALIN. U.S. Patent Application Publication No. US 2010/0197939 A1. Filed July 17, 2008. Retrieved from https://patents.justia.com/patent/20100197939. View Source
